3-Formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid
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Overview
Description
3-Formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid is a complex organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with an indole derivative under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitro groups
Major Products Formed
Oxidation: 3-Carboxy-1-(propan-2-yl)-1H-indole-2-carboxylic acid
Reduction: 3-Hydroxymethyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid
Substitution: Various substituted indole derivatives
Scientific Research Applications
3-Formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid
- 3-Formyl-1-(3-hydroxypropyl)-5-(propan-2-yl)-1H-indole-7-carboxylic acid
Uniqueness
3-Formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-formyl-1-propan-2-ylindole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-8(2)14-11-6-4-3-5-9(11)10(7-15)12(14)13(16)17/h3-8H,1-2H3,(H,16,17) |
InChI Key |
FFASIDNXSVCVQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C(=O)O)C=O |
Origin of Product |
United States |
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